4-Bromobenzenediazonium tetrafluoroborate
Overview
Description
4-Bromobenzenediazonium tetrafluoroborate is a chemical compound that is part of the benzenediazonium salt family. These compounds are generally characterized by a benzene ring attached to a diazonium group, which is a functional group consisting of two nitrogen atoms with a positive charge, and a tetrafluoroborate anion. Although the provided papers do not directly discuss 4-bromobenzenediazonium tetrafluoroborate, they do provide insights into the behavior of similar diazonium compounds and their derivatives, which can be extrapolated to understand the properties and reactivity of 4-bromobenzenediazonium tetrafluoroborate.
Synthesis Analysis
The synthesis of diazonium compounds typically involves the reaction of an aromatic amine with nitrous acid, often generated in situ from sodium nitrite and a mineral acid. The papers provided do not detail the synthesis of 4-bromobenzenediazonium tetrafluoroborate specifically, but similar compounds are synthesized and isolated as stable salts, which can then be used in various organic transformations .
Molecular Structure Analysis
The molecular structure of diazonium compounds is characterized by the presence of a diazonium group attached to an aromatic ring. The papers provided do not offer direct information on the molecular structure of 4-bromobenzenediazonium tetrafluoroborate, but the crystal structure of a related compound, 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, shows that the phenyl rings can be rotated with respect to each other, and the molecules can interact via stacking and halogen contacts .
Chemical Reactions Analysis
Diazonium compounds are highly versatile in organic synthesis. They can participate in azo coupling reactions, where they react with electron-rich aromatic compounds to form azo compounds . They can also undergo dediazoniation reactions, which can be either homolytic or heterolytic, leading to the formation of various substituted aromatic compounds . The reactivity of these compounds can be influenced by factors such as solvent composition, acidity, and temperature .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazonium compounds are influenced by their structure and substituents. For example, the presence of a long-alkyl-chain in a benzenediazonium compound can affect its solubility and reactivity with carbon nanotubes . The stability of diazonium salts can also be enhanced by certain substituents, allowing them to be isolated and stored for later use . The reactivity of these compounds can lead to a variety of products depending on the reaction conditions, such as solvent, temperature, and the presence of other nucleophiles or bases .
Scientific Research Applications
Surface Modification and Thin Film Formation
- Surface Modification of Electrodes : A study by Cui et al. (2013) explored the modification of a gold (Au) electrode surface with 4-Bromobenzenediazonium tetrafluoroborate (BBD) in different solvents. In acetonitrile, disordered thin organic films were formed, while in an aqueous solution, a monolayer of 4,4'-dibromobiphenyl was observed. This modification process involves a radical-radical coupling reaction (Cui et al., 2013).
Graphene Functionalization
- Functionalization on Graphene : Lim et al. (2010) investigated the functionalization of mechanically exfoliated graphene (MEG) using 4-Bromobenzene diazonium tetrafluoroborate (4-BBDT). The study demonstrated that 4-BBDT molecules noncovalently functionalize the basal region of MEG, while covalently bonding to its edges. This functionalization impacts the electronic properties of graphene, which is relevant for applications in electronic devices and composite structures (Lim et al., 2010).
Photocatalysis
- Photocatalytic Oxidation : Tsai and Chang (2017) utilized 4-bromobenzenediazonium tetrafluoroborate in a photocatalytic process for bromide oxidation to bromine. This process involves a series of bimolecular reactions and showcases the potential of this compound in photocatalysis (Tsai & Chang, 2017).
Nanocomposite Functionalization
- Membrane-based Detection Systems : Van den Hurk et al. (2019) presented a method for functionalizing nanocomposite AlMo surfaces using 4-bromobenzenediazonium tetrafluoroborate. This functionalization was used to bind monoclonal antibodies for the detection of bovine herpesvirus-1 (BHV-1), demonstrating its application in biosensing technologies (Van den Hurk et al., 2019).
Semiconducting Material Separation
- Separation of Carbon Nanotubes : Toyoda et al. (2007) synthesized a derivative of 4-bromobenzenediazonium tetrafluoroborate for selectively reacting with metallic single-walled carbon nanotubes (SWNTs). This reaction facilitated the separation of semiconducting SWNTs, highlighting the compound's utility in nanomaterial processing and electronics (Toyoda et al., 2007).
Modification of Electrical Properties
- Graphene Electrical Characteristics : A study by Fan et al. (2010) used 4-nitrobenzene diazonium tetrafluoroborate to modify the electrical properties of graphene. The chemical modification resulted in changes in conductivity and mobility, providing insights into tailoring graphene's properties for electronic applications (Fan et al., 2010).
Functionalization in Ionic Liquids
- Glassy Carbon Electrodes Functionalization : Actis et al. (2008) reported the functionalization of glassy carbon electrodes using 4-bromobenzene diazonium tetrafluoroborate in ionic liquids. This method offers an alternative approach for creating modified electrode surfaces for electrochemical applications (Actis et al., 2008).
Safety And Hazards
4-Bromobenzenediazonium tetrafluoroborate is classified as harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-bromobenzenediazonium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN2.BF4/c7-5-1-3-6(9-8)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTCQUCYDJZGGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzenediazonium tetrafluoroborate | |
CAS RN |
673-40-5 | |
Record name | Benzenediazonium, 4-bromo-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=673-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-bromobenzenediazonium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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